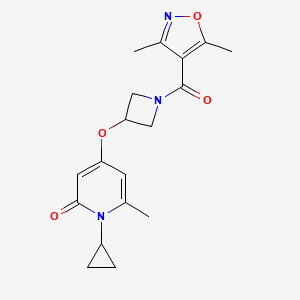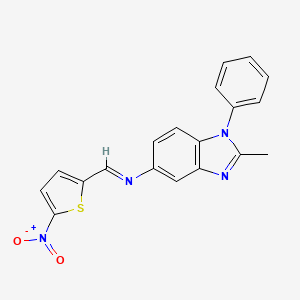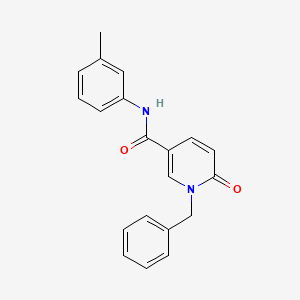
2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid is a chemical compound with the molecular formula C9H15NO4 . It has a molecular weight of 201.222. This compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid can be represented by the SMILES stringOC(=O)COCC(=O)N1CCCCC1 . The InChI key for this compound is ZRQBRCPTSGVJRI-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Adsorption of Rare Earth Metal Ions
PYRDGA has been used to synthesize adsorbents from natural sodium alginate polymers . The adsorbents demonstrated significant adsorption capacities for rare earth elements (REEs) such as La, Gd, Y, and Sc . The introduction of PYRDGA notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr .
Wastewater Remediation
The use of PYRDGA in wastewater remediation is another significant application. It’s used in the tertiary stage of wastewater treatment, which refines effluent quality to meet stringent aquatic standards .
Fabrication of Technological Materials
Rare earth elements (REEs), which can be adsorbed using PYRDGA, are essential components in the fabrication of critical technological materials. These materials are used in advanced electronic apparatuses including printed circuit boards, digital displays, mobile devices, photovoltaic panels, and wind energy converters .
Environmental Protection
The use of PYRDGA in the adsorption of REEs also contributes to environmental protection. By removing REEs from industrial effluents, PYRDGA helps prevent the contamination of water bodies .
Research and Development
The study of PYRDGA and its properties contributes to the field of research and development. Understanding its adsorption properties and mechanisms can lead to the development of more efficient and effective adsorbents .
Energy Sector
The REEs adsorbed using PYRDGA are globally acknowledged as essential components in the realm of clean energy technologies . Therefore, PYRDGA indirectly contributes to the energy sector.
Mécanisme D'action
Result of Action
One study has shown that this compound has been used in the synthesis of adsorbents for the adsorption of rare earth metal ions. The study found that the adsorbents demonstrated significant adsorption capacities for La, Gd, Y, and Sc .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid. For instance, the study mentioned above found that an optimal pH of 5 was identified for the adsorption of rare earth element ions . .
Propriétés
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(6-14-7-9(12)13)10-4-2-1-3-5-10/h1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWQFJFWGRTFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

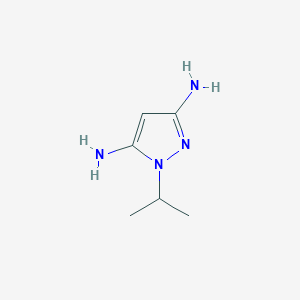
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2631142.png)
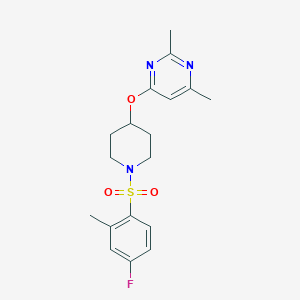
![1-((4-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2631145.png)
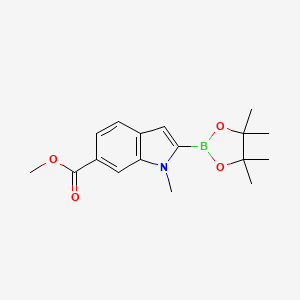
![3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2631147.png)


![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631150.png)
